molecular formula C21H24N2O2S B2729151 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421484-23-2

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2729151
CAS No.: 1421484-23-2
M. Wt: 368.5
InChI Key: RDCGJCMSUHGMSX-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

The complexation with cyclodextrins, specifically in the context of photoisomerization and the formation of binary complexes, illustrates the compound's potential in the development of molecular devices. Studies by Lock et al. (2004) on similar stilbene derivatives highlight the dynamic behavior of these compounds in cyclodextrin complexes, indicating their utility in molecular switching and device assembly Lock, May, Clements, Lincoln, & Easton, 2004.

Controlled Lithiation and Substitution Reactions

Research on derivatives of urea compounds, such as N-(pyridin-3-ylmethyl)pivalamide, has shown that controlled lithiation and substitution reactions are critical for synthesizing substituted derivatives. Smith, El‐Hiti, Alshammari, & Fekri (2013) demonstrated how lithiation occurs on nitrogen and the ring, providing a pathway to obtain high yields of substituted derivatives, underscoring the importance of these reactions in synthetic organic chemistry Smith, El‐Hiti, Alshammari, & Fekri, 2013.

Green Chemistry Approaches in Urea Synthesis

Bigi, Maggi, & Sartori (2000) explored safer and environmentally friendly methodologies for synthesizing ureas, moving away from hazardous reagents like phosgene. Their work contributes to the broader application of urea derivatives in green chemistry, emphasizing the development of sustainable and safer synthetic routes Bigi, Maggi, & Sartori, 2000.

Novel Pyridine and Naphthyridine Derivatives Synthesis

Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene compounds. Their research illustrates the versatility of urea derivatives in synthesizing complex heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications Abdelrazek, Kassab, Metwally, & Sobhy, 2010.

Anion Binding and Complexation

Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia (2014) investigated the anion binding properties of urea derivatives, finding that their binding ability towards anions was significantly influenced by the nature of substituents. This research suggests applications in the design of new anion receptors and sensors, enhancing our understanding of molecular recognition and complexation processes Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-21(2,3)17-6-8-18(9-7-17)22-20(24)23(13-16-10-11-25-15-16)14-19-5-4-12-26-19/h4-12,15H,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCGJCMSUHGMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.